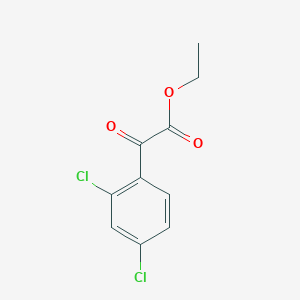

Ethyl 2,4-dichlorobenzoylformate

Description

BenchChem offers high-quality Ethyl 2,4-dichlorobenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dichlorobenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,4-dichlorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENLPPADOGFHRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371341 |

Source

|

| Record name | ETHYL 2,4-DICHLOROBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34966-51-3 |

Source

|

| Record name | Ethyl 2,4-dichloro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34966-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2,4-DICHLOROBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2,4-dichlorobenzoylformate

Prepared by a Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl 2,4-dichlorobenzoylformate, also known by its IUPAC name ethyl 2-(2,4-dichlorophenyl)-2-oxoacetate, is a halogenated aromatic α-ketoester. While not a household name in chemical literature, its structure embodies a powerful combination of reactive functional groups that make it a highly valuable, albeit specialized, intermediate for advanced chemical synthesis. For researchers in medicinal chemistry and agrochemical development, molecules of this class serve as pivotal starting points for constructing complex molecular architectures.

The presence of an α-ketoester moiety provides two adjacent electrophilic centers, offering a versatile handle for a wide array of chemical transformations. Coupled with a dichlorinated phenyl ring, this compound is pre-functionalized for further modifications, making it an attractive scaffold for building libraries of novel compounds in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its potential applications, grounded in established principles of organic chemistry.

Chemical Identity and Physicochemical Properties

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. The key identifiers and physical properties of Ethyl 2,4-dichlorobenzoylformate are summarized below. It is important to note that while some physical data is available, other values may be predicted based on structurally similar compounds due to the compound's specialized nature.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2,4-dichlorophenyl)(oxo)acetate | |

| Synonyms | Ethyl 2-(2,4-dichlorophenyl)-2-oxoacetate | [1][2][3] |

| CAS Number | 34966-51-3 | [1][4] |

| Molecular Formula | C₁₀H₈Cl₂O₃ | [1] |

| Molecular Weight | 247.08 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |

| Boiling Point | ~350 °C at 760 mmHg (Predicted, based on 3,4-dichloro isomer) | [5] |

| Density | ~1.36 g/cm³ (Predicted, based on 3,4-dichloro isomer) | [5] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene) | General Knowledge |

Synthesis and Manufacturing: A Mechanistic Perspective

The most direct and industrially relevant method for synthesizing Ethyl 2,4-dichlorobenzoylformate is the Friedel-Crafts acylation of 1,3-dichlorobenzene. This classic electrophilic aromatic substitution reaction provides a reliable pathway to forging the crucial carbon-carbon bond between the aromatic ring and the ketoester moiety.[6]

Causality Behind Experimental Choices:

-

Reactants : The choice of 1,3-dichlorobenzene as the aromatic substrate and ethyl chlorooxoacetate (ethyl oxalyl chloride) as the acylating agent is deliberate. Ethyl chlorooxoacetate is a highly reactive bifunctional molecule that efficiently introduces the desired ethyl keto-formate group.

-

Catalyst : A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃) , is essential. Its role is to coordinate with the acyl chloride, specifically the more basic chlorine atom of the acid chloride, to generate a highly electrophilic acylium ion (or a strongly polarized complex). This species is sufficiently reactive to overcome the deactivating effect of the two chlorine atoms on the aromatic ring and drive the substitution reaction.[7]

-

Solvent : An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is preferred. These solvents are capable of dissolving the reactants and the catalyst complex without participating in the reaction. Critically, they are poor Lewis bases and do not compete with the acylating agent for coordination to the AlCl₃ catalyst.

Visualizing the Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of Ethyl 2,4-dichlorobenzoylformate.

Detailed Experimental Protocol (Representative)

-

Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dichlorobenzene (1.0 eq) and anhydrous dichloromethane (DCM).

-

Acylating Agent Addition : Add ethyl chlorooxoacetate (1.1 eq) to the dropping funnel.

-

Catalyst Addition : Cool the reaction flask to 0-5 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution in portions, ensuring the internal temperature remains below 10 °C.

-

Reaction : Add the ethyl chlorooxoacetate dropwise from the dropping funnel over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure Ethyl 2,4-dichlorobenzoylformate.

Self-Validation : The identity and purity of the final product must be confirmed through spectroscopic analysis (NMR, IR, MS) as detailed in Section 5.

Chemical Reactivity and Synthetic Potential

The synthetic utility of Ethyl 2,4-dichlorobenzoylformate stems from the distinct reactivity of its three main components: the ketone carbonyl, the ester carbonyl, and the dichlorinated aromatic ring.

Caption: Key reactive sites and potential transformations of Ethyl 2,4-dichlorobenzoylformate.

-

Reactions at the Ketone Carbonyl : The ketone is generally more electrophilic than the ester. This allows for selective reactions.

-

Reduction : Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, yielding a valuable α-hydroxy ester , a common chiral building block.

-

Nucleophilic Addition : Grignard reagents or organolithiums can add to the ketone to form tertiary alcohols. The Wittig reaction can be used to convert the ketone into an alkene.

-

-

Reactions at the Ester Carbonyl : The ester can undergo nucleophilic acyl substitution.

-

Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding 2,4-dichlorobenzoylformic acid (an α-keto acid).[6]

-

Amidation/Transesterification : Reaction with amines or other alcohols (often with a catalyst) can produce α-keto amides or different α-ketoesters, respectively.

-

-

Reactions on the Aromatic Ring : The two chlorine atoms are strongly deactivating, making further electrophilic aromatic substitution difficult. However, they can potentially be displaced via nucleophilic aromatic substitution (SNAr) under forcing conditions (high temperature, strong nucleophile), or participate in cross-coupling reactions (e.g., Suzuki, Heck) with an appropriate catalyst.

Applications in Research and Drug Development

While specific, large-scale applications for Ethyl 2,4-dichlorobenzoylformate are not widely documented, its value lies in its potential as a versatile intermediate. The α-ketoester motif is a precursor to many biologically significant structures.[6]

-

Precursor for Heterocycles : α-ketoesters are key starting materials for synthesizing a variety of heterocycles, such as quinoxalines, imidazoles, and thiazoles, which are privileged structures in medicinal chemistry.

-

Synthesis of Bioactive Molecules : The derivatives of this molecule, particularly α-hydroxy acids and α-amino acids, are fundamental components of many pharmaceuticals. The dichlorophenyl moiety is a common feature in drugs and agrochemicals, often enhancing lipophilicity or participating in specific binding interactions. For example, the 2,4-dichlorophenoxy group is the core of the widely used herbicide 2,4-D.[8]

-

Fragment-Based Drug Discovery : As a functionalized aromatic compound, it can serve as a fragment for screening against biological targets. Its derivatives can then be elaborated to develop more potent leads.

Spectral Data for Characterization (Predicted)

No publicly available experimental spectra were identified. The following data are predicted based on the known effects of the functional groups and can be used as a benchmark for characterization.[9][10][11]

-

¹H NMR (Proton NMR) :

-

Aromatic Protons : Three protons on the dichlorophenyl ring would appear in the range of δ 7.5-7.8 ppm. The splitting pattern would be complex, likely showing a doublet, a doublet of doublets, and another doublet, reflecting the coupling between adjacent protons.

-

Ethyl Ester Protons : A quartet around δ 4.4 ppm (for the -OCH₂- group, deshielded by the adjacent oxygen) and a triplet around δ 1.4 ppm (for the -CH₃ group).

-

-

¹³C NMR (Carbon NMR) :

-

Carbonyl Carbons : Two distinct signals in the downfield region. The ketone carbonyl (C=O) is expected around δ 180-190 ppm, while the ester carbonyl (COO) would be slightly upfield, around δ 160-165 ppm.

-

Aromatic Carbons : Multiple signals between δ 125-140 ppm.

-

Ethyl Carbons : A signal for the -OCH₂- carbon around δ 62 ppm and the -CH₃ carbon around δ 14 ppm.

-

-

IR (Infrared) Spectroscopy :

-

The most prominent features would be two strong C=O stretching absorptions. The conjugated ketone C=O stretch is expected around 1685-1700 cm⁻¹ , while the ester C=O stretch should appear at a higher frequency, around 1725-1740 cm⁻¹ .[12]

-

Strong C-O stretching bands for the ester group will be present in the 1100-1300 cm⁻¹ region.

-

-

MS (Mass Spectrometry) :

-

The mass spectrum should show a molecular ion (M⁺) peak at m/z = 246. A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms: an M+2 peak (from one ³⁷Cl) approximately 65% of the M⁺ peak, and an M+4 peak (from two ³⁷Cl atoms) approximately 10% of the M⁺ peak.

-

Safety, Handling, and Toxicology

Crucially, no specific toxicological data for Ethyl 2,4-dichlorobenzoylformate is publicly available. [1] Therefore, this compound must be handled with extreme caution, assuming it is hazardous. The safety protocols should be based on the properties of its reactive functional groups and data from its precursors.

-

Precautionary Statements :

-

Engineering Controls : Handle only in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

-

Hazard Analysis of Precursors :

-

1,3-Dichlorobenzene : Harmful if swallowed and harmful to aquatic life with long-lasting effects.

-

Ethyl Chlorooxoacetate : Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[13]

-

Given the corrosive and irritating nature of the acyl chloride precursor, it is prudent to assume that Ethyl 2,4-dichlorobenzoylformate may be, at a minimum, a severe skin, eye, and respiratory irritant.

References

- Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

- Vertex AI Search.

-

Spectroscopy Online. IR Spectroscopy Tutorial: Ketones. [Link]

-

ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]

-

Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

Chemaxon. NMR Predictor | Chemaxon Docs. [Link]

-

Wikipedia. Ethyl diazoacetate. [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

- Google Patents. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid.

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Myanmar Industrial Digest. Ethyl Acetate (CH3COOC2H5) Physical Properties. [Link]

-

Oakwood Chemical. Ethyl 2-oxoacetate 50% in toluene. [Link]

Sources

- 1. ETHYL 2,4-DICHLOROBENZOYLFORMATE - Safety Data Sheet [chemicalbook.com]

- 2. 1260778-50-4|Methyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate|BLDpharm [bldpharm.com]

- 3. 951887-94-8|Ethyl 2-(2-chloro-4-fluorophenyl)-2-oxoacetate|BLDpharm [bldpharm.com]

- 4. ETHYL 2,4-DICHLOROBENZOYLFORMATE | 34966-51-3 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum [chemicalbook.com]

- 8. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 9. Visualizer loader [nmrdb.org]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. CAS 4755-77-5 | 2116-5-06 | MDL MFCD00000706 | Ethyl 2-chloro-2-oxoacetate | SynQuest Laboratories [synquestlabs.com]

An In-Depth Technical Guide to Ethyl 2,4-dichlorobenzoylformate

CAS Number: 34966-51-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2,4-dichlorobenzoylformate, a versatile α-keto ester with significant potential in synthetic organic chemistry and drug discovery. While specific literature on this compound is limited, this document synthesizes established chemical principles and data from analogous structures to offer a robust resource for its synthesis, characterization, handling, and application.

Introduction and Physicochemical Properties

Ethyl 2,4-dichlorobenzoylformate is a chlorinated aromatic α-keto ester. The presence of the α-keto ester moiety makes it a valuable synthetic intermediate, as this functional group is a precursor to a variety of other important molecular scaffolds, including α-hydroxy acids, α-amino acids, and heterocyclic systems.[1][2] The dichlorinated phenyl ring also offers sites for further functionalization and influences the compound's reactivity and biological activity.

Table 1: Physicochemical Properties of Ethyl 2,4-dichlorobenzoylformate

| Property | Value | Source |

| CAS Number | 34966-51-3 | Internal Data |

| Molecular Formula | C₁₀H₈Cl₂O₃ | Internal Data |

| Molecular Weight | 247.08 g/mol | Internal Data |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water | Inferred from structural analogy |

Synthesis of Ethyl 2,4-dichlorobenzoylformate

The most probable and efficient method for the synthesis of Ethyl 2,4-dichlorobenzoylformate is through a Friedel-Crafts acylation reaction.[3][4] This well-established method involves the electrophilic substitution of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst. In this case, 1,3-dichlorobenzene would serve as the aromatic substrate and ethyl chlorooxoacetate as the acylating agent.

Proposed Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene. The Lewis acid, typically aluminum chloride (AlCl₃), activates the ethyl chlorooxoacetate by coordinating to the chlorine atom, facilitating the formation of the acylium ion.

Caption: Proposed mechanism for the synthesis of Ethyl 2,4-dichlorobenzoylformate via Friedel-Crafts acylation.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for Friedel-Crafts acylation with α-keto esters and should be optimized for this specific transformation.

Materials:

-

1,3-Dichlorobenzene

-

Ethyl chlorooxoacetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM under a nitrogen atmosphere.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1,3-dichlorobenzene (1.0 eq) to the flask.

-

Acylation: Add ethyl chlorooxoacetate (1.1 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 2,4-dichlorobenzoylformate.

Caption: Experimental workflow for the synthesis of Ethyl 2,4-dichlorobenzoylformate.

Applications in Drug Discovery and Development

α-Keto esters are highly valuable building blocks in medicinal chemistry due to their versatile reactivity.[5] Ethyl 2,4-dichlorobenzoylformate can serve as a key intermediate in the synthesis of various pharmacologically active molecules.

-

Synthesis of α-Hydroxy and α-Amino Acids: The ketone functionality can be selectively reduced to an alcohol to form α-hydroxy esters, which are precursors to α-hydroxy acids. Reductive amination can lead to the formation of α-amino esters, the building blocks of peptides and proteins.

-

Heterocycle Synthesis: The 1,2-dicarbonyl moiety is a common precursor for the synthesis of a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles, which are prevalent in many drug scaffolds.

-

Enzyme Inhibitors: The α-keto ester motif can act as an electrophilic "warhead" in the design of covalent enzyme inhibitors. The dichlorinated phenyl ring can provide specific interactions with the enzyme's active site, enhancing potency and selectivity.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of Ethyl 2,4-dichlorobenzoylformate.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | - Ethyl group: Triplet (~1.4 ppm, 3H) and Quartet (~4.4 ppm, 2H). - Aromatic protons: Multiplets in the range of 7.3-7.8 ppm (3H)[6]. |

| ¹³C NMR | - Ethyl group: ~14 ppm (CH₃) and ~62 ppm (CH₂). - Carbonyls: ~165 ppm (ester C=O) and ~185 ppm (keto C=O)[7]. - Aromatic carbons: Signals between 125-140 ppm, including two C-Cl bearing carbons. |

| IR Spectroscopy | - C=O stretching (ester): ~1735-1750 cm⁻¹ (strong)[8][9][10]. - C=O stretching (ketone): ~1680-1700 cm⁻¹ (strong)[11]. - C-O stretching: ~1200-1300 cm⁻¹ (strong). - Aromatic C-H and C=C stretching: ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively. |

| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z 246/248/250 (due to chlorine isotopes). - Major Fragments: Loss of the ethoxy group (-OCH₂CH₃, m/z 45), loss of the entire ester group (-COOCH₂CH₃, m/z 73), and fragmentation of the dichlorobenzoyl moiety[12][13][14]. |

Safety and Handling

As a chlorinated aromatic compound, Ethyl 2,4-dichlorobenzoylformate should be handled with appropriate safety precautions to minimize exposure.[15][16][17][18]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[19]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure:

-

Skin contact: Immediately wash the affected area with soap and plenty of water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

References

-

SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Friedel-Crafts Acylation; Reductions of Aryl Ketones [Video]. YouTube. [Link]

-

National Institutes of Health. (2020, April 14). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved from [Link]

-

Chad's Prep. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

ACS Publications. (2021, March 25). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Calculated on 1H and 13C NMR chemical shifts of 2,4-difluorobenzaldehyde isonicotinoylhydrazone and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

-

MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Wellesley College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ACS Omega. (2020, April 3). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved from [Link]

-

Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines. Retrieved from [Link]

-

Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

Sources

- 1. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. GCMS Section 6.14 [people.whitman.edu]

- 15. benchchem.com [benchchem.com]

- 16. worksafebc.com [worksafebc.com]

- 17. ecolink.com [ecolink.com]

- 18. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 19. resources.tamusa.edu [resources.tamusa.edu]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2,4-Dichlorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Ethyl 2,4-dichlorobenzoylformate, more commonly known as Ethyl 2,4-dichlorobenzoate, is a significant chemical intermediate with the CAS number 56882-52-1.[1][2] This compound serves as a crucial building block in the synthesis of various agrochemicals and pharmaceutical compounds.[3] An intricate understanding of its molecular structure is paramount for optimizing reaction pathways, predicting its chemical behavior, and facilitating the development of novel derivatives. This guide provides a comprehensive analysis of the molecular architecture, spectroscopic signature, and synthesis of Ethyl 2,4-dichlorobenzoate, grounded in established chemical principles and supported by data from analogous compounds.

Molecular Identity and Physicochemical Properties

-

Chemical Name: Ethyl 2,4-dichlorobenzoate

-

CAS Number: 56882-52-1[4]

-

Molecular Weight: 219.06 g/mol [5]

-

Appearance: Pale yellow liquid[6]

Elucidation of the Molecular Structure

The molecular structure of Ethyl 2,4-dichlorobenzoate is characterized by a central benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethyl ester group at position 1.

Core Structural Features:

-

Aromatic Ring: The benzene ring forms a planar scaffold for the molecule. The electron-withdrawing nature of the two chlorine atoms and the carbonyl group of the ester significantly influences the electron density distribution within the ring.

-

Ester Group: The ethyl ester group (-COOCH₂CH₃) is a key functional moiety. The carbonyl group (C=O) is conjugated with the aromatic ring, which affects its reactivity and spectroscopic properties.

-

Chlorine Substituents: The chlorine atoms at the ortho (position 2) and para (position 4) positions are crucial to the molecule's identity and reactivity. Their steric bulk and inductive effects play a significant role in the molecule's conformational preferences and its interactions with other molecules.

Predicted Molecular Geometry:

The carbon atoms of the benzene ring are sp² hybridized, resulting in a planar hexagonal ring with bond angles of approximately 120°. The carbonyl carbon of the ester group is also sp² hybridized and is expected to lie in the same plane as the benzene ring to maximize conjugation. The geometry around this carbon will be trigonal planar. The oxygen atom of the ethyl group is sp³ hybridized, leading to a bent geometry.

The bond between the aromatic ring and the carbonyl carbon, as well as the C-O single bond of the ester, will have some degree of rotational freedom. However, steric hindrance between the chlorine atom at the 2-position and the carbonyl oxygen will likely favor a conformation where the carbonyl group is twisted out of the plane of the aromatic ring to some extent.

Synthetic Pathways

The synthesis of Ethyl 2,4-dichlorobenzoate is typically achieved through two primary and well-established methods.[3] The choice between these pathways often depends on the availability of starting materials, desired purity, and reaction scale.

Fischer Esterification of 2,4-Dichlorobenzoic Acid

This classic method involves the reaction of 2,4-dichlorobenzoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[3] The reaction is reversible and is driven to completion by using an excess of ethanol or by removing the water formed during the reaction.

Reaction: C₇H₄Cl₂O₂ + C₂H₅OH ⇌ C₉H₈Cl₂O₂ + H₂O

Causality of Experimental Choices:

-

Excess Ethanol: Serves as both a reactant and the solvent, shifting the equilibrium towards the product side according to Le Châtelier's principle.

-

Sulfuric Acid: Acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by ethanol.

-

Reflux Conditions: The reaction is typically heated to reflux to increase the reaction rate.

Acylation of Ethanol with 2,4-Dichlorobenzoyl Chloride

An alternative and often more rapid method is the reaction of 2,4-dichlorobenzoyl chloride with ethanol.[3] This reaction is generally irreversible and proceeds with high yield.

Reaction: C₇H₃Cl₃O + C₂H₅OH → C₉H₈Cl₂O₂ + HCl

Causality of Experimental Choices:

-

2,4-Dichlorobenzoyl Chloride: As an acyl chloride, it is a highly reactive acylating agent, making the reaction proceed quickly and efficiently.

-

Base (e.g., Pyridine or Triethylamine): Often added to the reaction mixture to neutralize the hydrochloric acid byproduct, preventing potential side reactions and driving the reaction to completion.

Synthesis Workflow Diagram:

Caption: Synthesis pathways for Ethyl 2,4-dichlorobenzoate.

Spectroscopic Characterization

While a dedicated, experimentally verified full dataset for Ethyl 2,4-dichlorobenzoate is not consistently published, a reliable spectroscopic profile can be predicted based on the analysis of its constituent functional groups and data from structurally similar molecules.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.8 | d | 1H | H-6 | The proton ortho to the ester group is deshielded. |

| ~7.5 | d | 1H | H-3 | The proton ortho to a chlorine and meta to the ester. |

| ~7.3 | dd | 1H | H-5 | The proton situated between two chlorine atoms is expected to be a doublet of doublets. |

| ~4.4 | q | 2H | -OCH₂- | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~1.4 | t | 3H | -CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~165 | C=O | Carbonyl carbon of the ester. |

| ~135 | C-Cl (C-2) | Aromatic carbon attached to chlorine. |

| ~133 | C-Cl (C-4) | Aromatic carbon attached to chlorine. |

| ~132 | C-H (C-6) | Aromatic methine carbon. |

| ~131 | C-CO (C-1) | Aromatic carbon attached to the ester group. |

| ~129 | C-H (C-5) | Aromatic methine carbon. |

| ~127 | C-H (C-3) | Aromatic methine carbon. |

| ~62 | -OCH₂- | Methylene carbon of the ethyl group. |

| ~14 | -CH₃ | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Predicted Absorption Range (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (ethyl group) |

| 1730-1715 | C=O stretch | Ester carbonyl |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1100 | C-O stretch | Ester |

| 800-600 | C-Cl stretch | Aryl chloride |

Mass Spectrometry

The mass spectrum of Ethyl 2,4-dichlorobenzoate will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak ([M]⁺) is expected at m/z 218, with other significant peaks corresponding to [M+2]⁺ and [M+4]⁺ in an approximate ratio of 100:65:10, which is indicative of the presence of two chlorine atoms. Predicted mass spectrometry data also suggests a prominent [M+H]⁺ adduct at m/z 218.99741 and a [M+Na]⁺ adduct at m/z 240.97935.[7]

Applications in Research and Development

Ethyl 2,4-dichlorobenzoate is a versatile intermediate in organic synthesis. Its primary application lies in the production of pyrifenox, an agricultural fungicide.[3] In the realm of drug development, the 2,4-dichlorobenzoyl moiety is a common structural motif in various biologically active molecules. The ability to introduce this group via intermediates like Ethyl 2,4-dichlorobenzoate is of significant interest to medicinal chemists.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, synthesis, and predicted spectroscopic properties of Ethyl 2,4-dichlorobenzoate. A thorough grasp of these fundamental characteristics is essential for professionals engaged in chemical synthesis and drug discovery. The provided protocols and data, synthesized from established chemical principles and analysis of related compounds, offer a solid foundation for the effective utilization of this important chemical intermediate.

References

-

Lead Sciences. Ethyl 2,4-dichlorobenzoate. [Link]

-

CP Lab Safety. Ethyl 2, 4-Dichlorobenzoate, min 98%, 1 gram. [Link]

- Vertex AI Search.

-

PubChemLite. Ethyl 2,4-dichlorobenzoate (C9H8Cl2O2). [Link]

-

PubChem. Benzoic acid, 2,4-dichloro-, ethyl ester. [Link]

Sources

- 1. Ethyl 2,4-dichlorobenzoate - Lead Sciences [lead-sciences.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. Benzoic acid, 2,4-dichloro-, ethyl ester | C9H8Cl2O2 | CID 42026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYL 2,4-DICHLOROBENZOATE | 56882-52-1 [chemicalbook.com]

- 7. PubChemLite - Ethyl 2,4-dichlorobenzoate (C9H8Cl2O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis of Ethyl 2,4-Dichlorobenzoylformate

This guide provides a detailed exploration of the synthesis of Ethyl 2,4-dichlorobenzoylformate, a valuable α-keto ester intermediate in the development of novel pharmaceuticals and agrochemicals. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights essential for successful synthesis in a research and development setting.

Introduction and Strategic Overview

Ethyl 2,4-dichlorobenzoylformate, also known as ethyl 2-(2,4-dichlorophenyl)-2-oxoacetate, is a key building block in organic synthesis. Its α-keto ester functionality allows for a variety of subsequent chemical transformations, making it a versatile precursor for more complex molecules. The primary challenge in its synthesis lies in the selective introduction of the keto-ester moiety onto the dichlorinated aromatic ring without undesirable side reactions.

The most robust and well-established method for this transformation is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction allows for the formation of a carbon-carbon bond between the electron-rich 1,3-dichlorobenzene and a highly reactive acylating agent.[1][2] Our chosen acylating agent is ethyl oxalyl chloride (also known as ethyl chlorooxoacetate), which provides the necessary two-carbon keto-ester fragment.

A critical consideration in this specific acylation is the stability of the electrophilic intermediate. Under harsh conditions, the initial acylium ion can undergo decarbonylation (loss of carbon monoxide), leading to the formation of 2,4-dichlorobenzoyl chloride as a significant byproduct. This guide presents a protocol optimized to favor the desired acylation and minimize this competing pathway.

The Core Synthesis: A Mechanistic Perspective

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism, which can be dissected into three primary stages. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential to generate the highly electrophilic species required to react with the moderately deactivated dichlorobenzene ring.[3][4]

Stage 1: Formation of the Acylium Ion Electrophile The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to the chlorine atom of ethyl oxalyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This ion is the key electrophile that will be attacked by the aromatic ring.[3]

Stage 2: Electrophilic Aromatic Substitution The nucleophilic π-electron system of 1,3-dichlorobenzene attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The chlorine substituents on the benzene ring are deactivating but direct the incoming electrophile to the positions ortho and para to themselves. The primary site of substitution is the 4-position, which is para to one chlorine and ortho to the other, leading to the desired 2,4-dichloro substitution pattern on the final product.

Stage 3: Aromatization and Catalyst Regeneration To restore the aromaticity of the ring, a proton is eliminated from the sigma complex. The tetrachloroaluminate anion (AlCl₄⁻), formed in the first stage, acts as a base to abstract this proton. This step regenerates the aluminum chloride catalyst and releases hydrogen chloride (HCl) gas as a byproduct. The final product, Ethyl 2,4-dichlorobenzoylformate, is initially present as a complex with the Lewis acid and is liberated upon aqueous workup.

Caption: Friedel-Crafts Acylation Mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and prioritizes safety and control over the reaction parameters to ensure a high yield of the desired product.

Reagent and Equipment Preparation

Table 1: Reagent Specifications and Quantities

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount | Notes |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | 16.0 g | Must be handled under inert atmosphere. |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 1.0 | 14.7 g (11.3 mL) | Ensure it is dry. |

| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 | 1.1 | 15.0 g (12.5 mL) | Highly corrosive and lachrymatory. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL | Anhydrous grade, as solvent. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~50 mL | For workup. |

| Ice | H₂O | 18.02 | - | ~500 g | For cooling and workup. |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a gas outlet connected to a scrubber (for HCl gas)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Synthesis Workflow

Caption: Experimental Workflow for Synthesis.

Procedure:

-

Setup: Assemble the three-necked flask with the dropping funnel, condenser, and gas inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst. Place the anhydrous aluminum chloride (16.0 g) and a magnetic stir bar into the flask.

-

Inert Atmosphere: Purge the system with dry nitrogen or argon gas. Add 100 mL of anhydrous dichloromethane (DCM) to the flask and begin stirring to create a slurry.

-

Cooling: Cool the flask to 0°C using an ice bath.

-

Reagent Addition:

-

Add the 1,3-dichlorobenzene (11.3 mL) to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 15 minutes.

-

Next, add the ethyl oxalyl chloride (12.5 mL) to the dropping funnel. Add it dropwise to the reaction mixture over a period of 1 hour. Causality: This slow, controlled addition is crucial to manage the exothermic reaction and maintain a low temperature (below 5°C), which suppresses the decarbonylation side reaction.[4]

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired. The reaction will produce HCl gas, which must be neutralized in a scrubber (e.g., a beaker with a sodium hydroxide solution).

-

Workup - Quenching: Prepare a beaker with approximately 400 g of crushed ice and 50 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will decompose the aluminum chloride complex and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing and Drying: Combine all organic extracts and wash them with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the DCM using a rotary evaporator. This will yield the crude product as an oil.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure Ethyl 2,4-dichlorobenzoylformate.

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Ethyl Oxalyl Chloride: This reagent is highly corrosive and a lachrymator. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. It is also corrosive. Handle in a dry, inert atmosphere.

-

1,3-Dichlorobenzene: Harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be performed in a fume hood.

-

HCl Gas: The reaction evolves hydrogen chloride gas, which is corrosive and toxic. The reaction apparatus must be equipped with a gas outlet leading to a basic scrubber.

Characterization of the Final Product

The identity and purity of the synthesized Ethyl 2,4-dichlorobenzoylformate should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display distinct peaks for the ester carbonyl, the keto carbonyl, the aromatic carbons (including those bonded to chlorine), and the ethyl group carbons.

-

IR (Infrared) Spectroscopy: Will show strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1680-1700 cm⁻¹) and the ester (around 1730-1750 cm⁻¹).

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and a fragmentation pattern consistent with its structure.

References

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

Douglas, C. J., & Thomson, R. J. (2010). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. NIH Public Access. Retrieved from [Link]

-

Lee, J. I. (2004). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Journal of the Korean Chemical Society, 48(1), 103-106. Retrieved from [Link]

-

Sattler, A., & Shaver, M. P. (2010). A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved from [Link]

Sources

Substituted Benzoylformates: A Physicochemical and Mechanistic Compendium

Topic: Physical and Chemical Properties of Substituted Benzoylformates Content Type: Technical Whitepaper / Reference Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Substituted benzoylformates (BFs) represent a critical class of

Structural Core & Physicochemical Profile[1]

The benzoylformate scaffold consists of a phenyl ring conjugated to an

Representative Property Data (Methyl Benzoylformate)

The following data establishes a baseline for the parent compound, Methyl Benzoylformate (MBF), often used as a reference standard in kinetic studies.

| Property | Value / Range | Notes |

| Molecular Formula | MW: 164.16 g/mol | |

| Appearance | Clear, pale yellow liquid | Color intensity correlates with conjugation/impurities |

| Melting Point | 16°C - 18°C | Solidifies in cold storage; supercools easily |

| Boiling Point | 254°C (760 mmHg) | 118°C at 5 mmHg (Vacuum distillation recommended) |

| Density | 1.16 g/cm³ | At 20°C |

| Solubility | Moderate (Water) | Miscible in EtOH, |

| pKa (Acid form) | 2.15 | For Benzoylformic acid (stronger than acetic acid due to |

Spectral Fingerprint

Identification of benzoylformates relies on distinguishing the two carbonyl environments (ketone vs. ester).

-

Infrared Spectroscopy (IR):

-

Nuclear Magnetic Resonance (

H NMR, 400 MHz,-

8.00 (d, 2H, ortho),

-

3.98 (s, 3H,

-

8.00 (d, 2H, ortho),

-

UV-Vis Absorption:

-

(

-

(

-

(

Synthetic Strategies

Protocol A: Oxidative Synthesis from Mandelic Acid

This method is preferred for laboratory-scale synthesis of substituted derivatives where the corresponding mandelic acid is available. It avoids the use of toxic acyl chlorides.

Mechanism: Oxidation of the secondary alcohol to a ketone using

Experimental Workflow:

-

Reagents: 0.1 mol Substituted Mandelic Acid,

(1.1 eq), -

Reaction: Dissolve mandelic acid in alkaline solution (

). Add -

Workup: Filter

precipitate. Acidify filtrate with HCl to precipitate substituted benzoylformic acid. -

Esterification: Reflux the isolated acid with MeOH/H+ (catalytic

) for 4 hours. -

Purification: Vacuum distillation (see BP data above).

Protocol B: Friedel-Crafts Acylation (Industrial)

Used for bulk production of MBF.

-

Reagents: Benzene (or substituted arene) + Methyl Oxalyl Chloride +

. -

Conditions: Anhydrous,

. -

Selectivity: Para-substitution dominates if electron-donating groups (e.g., -Me, -OMe) are present on the ring.

Mechanistic Deep Dive: Photochemistry

Benzoylformates are Norrish Type I photoinitiators. Upon UV irradiation, the molecule enters an excited triplet state and undergoes

Cleavage Mechanism

The efficiency of radical generation depends on the stability of the resulting benzoyl radical. Electron-donating substituents (e.g., p-OMe) stabilize the transition state, red-shifting the absorption but potentially slowing the cleavage rate due to resonance stabilization.

Figure 1: Norrish Type I photocleavage pathway of Methyl Benzoylformate.

Biochemical Significance: Benzoylformate Decarboxylase (BFD)

In drug development, benzoylformates are substrates for Thiamin Diphosphate (ThDP)-dependent enzymes. BFD catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde, a key step in the mandelate pathway of Pseudomonas putida.

Enzymatic Mechanism

The reaction highlights the electrophilicity of the

Key Mechanistic Steps:

-

Nucleophilic Attack: ThDP ylide (C2 carbanion) attacks the

-ketone. -

Decarboxylation: Loss of

generates a resonance-stabilized enamine intermediate (Breslow intermediate). -

Protonation & Release: Formation of benzaldehyde and regeneration of ThDP.

Inhibitor Design: Substrate analogues like benzoylphosphonates act as mechanism-based inhibitors. They mimic the transition state but lead to a stable covalent adduct with ThDP or phosphorylate the active site serine, irreversibly inactivating the enzyme.

Figure 2: Catalytic cycle of Benzoylformate Decarboxylase and interception by phosphonate inhibitors.

References

-

Synthesis of Benzoylformic Acid Deriv

-

Photochemistry of Benzoylform

- Xiao, P., & Lalevée, J. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring. Macromolecules, 54(8), 3854–3864.

-

Enzym

- Hasson, M. S., et al. (1998). The crystal structure of benzoylformate decarboxylase at 1.6 A resolution: diversity of catalytic residues in thiamin diphosphate-dependent enzymes. Biochemistry, 37(28), 9918–9930.

-

Spectral Data Verific

- National Institute of Standards and Technology (NIST).

Sources

A Predictive Spectroscopic Guide to Ethyl 2,4-dichlorobenzoylformate: An In-depth Technical Analysis for Researchers

This technical guide provides a detailed, predictive analysis of the spectroscopic data for Ethyl 2,4-dichlorobenzoylformate, a compound of interest in synthetic chemistry and drug discovery. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages expert interpretation of empirical data from structurally analogous compounds and foundational spectroscopic principles to construct a reliable, theoretical spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound, thereby aiding in its identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

Ethyl 2,4-dichlorobenzoylformate is an α-keto ester featuring a 2,4-disubstituted dichlorophenyl ring. The presence of two electron-withdrawing chlorine atoms on the aromatic ring, coupled with the α-keto-ester functionality, dictates a unique electronic environment that will be reflected in its spectroscopic signatures. This guide will deconstruct the anticipated spectroscopic data, providing a rationale for the predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Caption: Molecular structure of Ethyl 2,4-dichlorobenzoylformate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of Ethyl 2,4-dichlorobenzoylformate is predicted to exhibit distinct signals corresponding to the aromatic protons and the ethyl ester group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the chlorine atoms and the carbonyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | d | 1H | Ar-H | The proton ortho to the benzoyl group is expected to be the most deshielded due to the anisotropic effect of the carbonyl and the inductive effect of the adjacent chlorine. |

| ~7.5 - 7.7 | dd | 1H | Ar-H | The proton between the two chlorine atoms will be deshielded and show coupling to the two adjacent aromatic protons. |

| ~7.3 - 7.5 | d | 1H | Ar-H | The remaining aromatic proton will be the least deshielded of the aromatic protons. |

| 4.45 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. They are split by the methyl protons. This is based on data for ethyl benzoylformate[1]. |

| 1.42 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split by the adjacent methylene protons. This is based on data for ethyl benzoylformate[1]. |

The aromatic region will display a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The electron-withdrawing nature of the two chlorine atoms and the benzoylformate group will generally shift the aromatic protons downfield compared to benzene (δ 7.37 ppm).

Caption: Predicted ¹H NMR coupling relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 195 | Benzoyl C=O | The benzoyl carbonyl carbon is expected to be significantly downfield. |

| ~160 - 165 | Ester C=O | The ester carbonyl carbon is also downfield, but typically less so than a ketone. |

| ~130 - 140 | Ar-C (quaternary) | The aromatic carbons attached to the chlorine atoms and the benzoyl group will be in this region. Quaternary carbons often show weaker signals[2]. |

| ~125 - 135 | Ar-CH | The protonated aromatic carbons will appear in this range. |

| ~62 - 65 | -OCH₂CH₃ | The methylene carbon is attached to an oxygen atom, causing a downfield shift. |

| ~13 - 15 | -OCH₂CH₃ | The methyl carbon of the ethyl group will be the most upfield signal. |

The specific shifts of the aromatic carbons will be influenced by the substitution pattern. The carbons bearing the chlorine atoms will be shifted downfield due to the electronegativity of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of Ethyl 2,4-dichlorobenzoylformate is expected to be dominated by strong absorptions from the two carbonyl groups and the C-Cl bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~1730 - 1750 | C=O stretch (ester) | The ester carbonyl stretch is typically found in this region. This is a strong, sharp absorption. For comparison, ethyl benzoylformate shows a carbonyl stretch in this region[3]. |

| ~1680 - 1700 | C=O stretch (ketone) | The benzoyl carbonyl stretch will be at a slightly lower frequency due to conjugation with the aromatic ring. This is also a strong, sharp absorption. Conjugation of a ketone to an aromatic ring lowers the absorption to near 1690 cm⁻¹[4]. |

| ~1550 - 1600 | C=C stretch (aromatic) | The aromatic ring C=C stretching vibrations will appear in this region as a series of bands. |

| ~1200 - 1300 | C-O stretch (ester) | The C-O stretching vibration of the ester group will be a strong absorption in this region. |

| ~1000 - 1100 | C-Cl stretch | The C-Cl stretching vibrations will be present in the fingerprint region. |

| ~800 - 900 | C-H bend (aromatic) | The out-of-plane C-H bending vibrations of the substituted aromatic ring will provide information about the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Predicted Mass Spectrum and Interpretation

The mass spectrum of Ethyl 2,4-dichlorobenzoylformate is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with an approximate ratio of 9:6:1, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Key Predicted Fragments:

-

[M - OCH₂CH₃]⁺: Loss of the ethoxy radical from the ester group.

-

[M - COOCH₂CH₃]⁺: Loss of the entire ethyl formate group.

-

[C₆H₃Cl₂CO]⁺: The 2,4-dichlorobenzoyl cation would be a very stable and prominent fragment.

-

[C₆H₃Cl₂]⁺: Loss of the carbonyl group from the 2,4-dichlorobenzoyl cation.

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons: ~7.3 - 8.2 ppm (3H, complex multiplet). Ethyl group: ~4.45 ppm (q, 2H) and ~1.42 ppm (t, 3H). |

| ¹³C NMR | Carbonyls: ~160-195 ppm. Aromatic carbons: ~125-140 ppm. Ethyl group: ~63 ppm and ~14 ppm. |

| IR | Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1690 cm⁻¹ (ketone). C-Cl stretch at ~1000-1100 cm⁻¹. |

| MS (EI) | Molecular ion cluster (M, M+2, M+4) due to two chlorine atoms. Major fragments from loss of ethoxy and ethyl formate groups, and a prominent 2,4-dichlorobenzoyl cation. |

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of Ethyl 2,4-dichlorobenzoylformate. By synthesizing data from analogous compounds and applying fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry and drug development, facilitating the identification, purity assessment, and structural elucidation of this and related compounds. The protocols and interpretations presented herein are designed to be self-validating, encouraging a systematic and logical approach to spectroscopic analysis.

References

-

PubChem. Ethyl benzoylformate. [Link]

-

NIST. Benzoyl chloride, 2,4-dichloro-. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. Ethyl benzoylformate(1603-79-8) 1H NMR spectrum [chemicalbook.com]

- 2. Ethyl benzoylformate | 1603-79-8 [chemicalbook.com]

- 3. Ethyl benzoylformate(1603-79-8) IR Spectrum [chemicalbook.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

1H NMR spectrum of Ethyl 2,4-dichlorobenzoylformate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2,4-dichlorobenzoylformate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For professionals in drug development and chemical research, a precise understanding of spectral data is paramount for confirming molecular identity, assessing purity, and understanding structural nuances. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of Ethyl 2,4-dichlorobenzoylformate, a key intermediate in the synthesis of various chemical entities. We will deconstruct the expected spectrum, detailing the underlying principles of chemical shifts, spin-spin coupling, and signal integration. Furthermore, this document outlines a robust, self-validating experimental protocol for acquiring high-quality ¹H NMR data, ensuring both accuracy and reproducibility in the laboratory.

Molecular Structure and Predicted Proton Environments

Ethyl 2,4-dichlorobenzoylformate (C₁₀H₈Cl₂O₃) possesses a distinct set of non-equivalent proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The molecule consists of an ethyl ester group attached to a 2,4-dichlorobenzoylformate core. The five distinct proton environments are labeled in the structure below:

-

Aromatic Protons: Hc, Hd, and He on the dichlorinated benzene ring.

-

Aliphatic Protons: Ha (methylene, -CH₂-) and Hb (methyl, -CH₃-) of the ethyl group.

The following diagram illustrates the molecular structure and the key through-bond coupling relationships that dictate the splitting patterns observed in the spectrum.

Caption: Molecular structure of Ethyl 2,4-dichlorobenzoylformate with proton labels and key coupling interactions.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule can be logically divided into two distinct regions: the aliphatic region, corresponding to the ethyl group, and the aromatic region, corresponding to the protons on the dichlorophenyl ring.

Aliphatic Region (δ 1.0 - 4.5 ppm)

The signals for the ethyl group are highly characteristic and serve as a primary validation of the ester moiety.

-

Methylene Protons (Ha, -O-CH₂-): These two protons are adjacent to an oxygen atom and a methyl group. The electronegative oxygen atom strongly deshields these protons, shifting their signal significantly downfield. Due to spin-spin coupling with the three neighboring Hb protons, this signal appears as a quartet (n+1 = 3+1 = 4). The integration of this signal corresponds to 2H.

-

Methyl Protons (Hb, -CH₃): These three protons are adjacent to the methylene group. They are further from the electron-withdrawing groups and thus appear at a much higher field (upfield). Coupling with the two neighboring Ha protons splits this signal into a triplet (n+1 = 2+1 = 3). The integration value is 3H.

The presence of a quartet and a triplet, with a 2:3 integration ratio and a typical coupling constant (³J) of ~7 Hz, is a classic signature of an ethyl group attached to an electronegative atom.[1][2][3][4]

Aromatic Region (δ 7.0 - 8.5 ppm)

The three protons on the 2,4-disubstituted ring are chemically non-equivalent and exhibit complex splitting patterns due to ortho and meta coupling. The electron-withdrawing nature of the two chlorine atoms and the benzoylformate substituent deshields all aromatic protons, shifting them downfield.

-

Proton He: This proton is in the ortho position to the electron-withdrawing benzoylformate group, making it the most deshielded of the aromatic protons. It is coupled only to Hd (ortho-coupling), resulting in a doublet .

-

Proton Hd: This proton is situated between a chlorine atom and a proton (He). It experiences ortho-coupling to He (larger J value) and meta-coupling to Hc (smaller J value). This results in a doublet of doublets .

-

Proton Hc: This proton is positioned between two chlorine atoms. It is only coupled to Hd via a weak meta-coupling, which may or may not be fully resolved. This signal typically appears as a doublet with a small coupling constant, or sometimes as a singlet if the coupling is not resolved.

Summary of Predicted Spectral Data

The following table summarizes the expected ¹H NMR data for Ethyl 2,4-dichlorobenzoylformate in a standard deuterated solvent like CDCl₃.

| Signal Label | Assigned Protons | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hb | -CH₃ | 3H | ~ 1.4 | Triplet (t) | ³J_ab ≈ 7.1 |

| Ha | -O-CH₂- | 2H | ~ 4.4 | Quartet (q) | ³J_ab ≈ 7.1 |

| Hc | Ar-H | 1H | ~ 7.4-7.6 | Doublet (d) | ⁴J_cd ≈ 2.0 |

| Hd | Ar-H | 1H | ~ 7.6-7.8 | Doublet of Doublets (dd) | ³J_de ≈ 8.5, ⁴J_cd ≈ 2.0 |

| He | Ar-H | 1H | ~ 7.9-8.1 | Doublet (d) | ³J_de ≈ 8.5 |

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and instrument calibration. Coupling constants for aromatic systems are typical values.[4][5][6]

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Adherence to a standardized and well-justified protocol is critical for obtaining high-quality, reproducible NMR data. This protocol is designed as a self-validating system, where procedural choices are made to minimize artifacts and ensure data integrity.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte Weighing: Accurately weigh 5-10 mg of Ethyl 2,4-dichlorobenzoylformate. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio without causing line broadening due to aggregation.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm).[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. Causality: TMS is chemically inert and provides a sharp singlet at 0.00 ppm, serving as the universal reference standard for chemical shifts.[3]

-

Transfer & Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette. Causality: Undissolved solids can degrade the magnetic field homogeneity, leading to poor spectral resolution (broad peaks).

-

-

Instrumental Setup & Data Acquisition:

-

Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide greater spectral dispersion, improving the resolution of complex multiplets, which is crucial for the aromatic region of this molecule.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming of the magnetic field. Causality: Shimming optimizes the homogeneity of the magnetic field (B₀) across the sample volume, which is essential for achieving sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence (zg or equivalent).

-

Number of Scans (NS): 8 to 16 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio by a factor of √NS.

-

Relaxation Delay (D1): Set to 1-2 seconds. Causality: This delay allows for nearly complete relaxation of the protons back to their equilibrium state, ensuring that signal integrations are quantitative and accurate.

-

Acquisition Time (AQ): At least 2-3 seconds to ensure adequate digital resolution.

-

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform Fourier transformation to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline. Causality: Accurate phasing and a flat baseline are prerequisites for reliable integration.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration and Peak Picking: Integrate all signals and pick the peak positions for multiplets. The relative integral values should correspond to the ratio of protons (3:2:1:1:1).

-

Experimental Workflow Diagram

Caption: A standardized workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion: A Self-Validating Structural Portrait

The ¹H NMR spectrum of Ethyl 2,4-dichlorobenzoylformate provides a comprehensive and self-validating structural fingerprint. The characteristic quartet-triplet pattern of the ethyl group, combined with the distinct doublet and doublet-of-doublets signals in the aromatic region, leaves little ambiguity in the assignment. Each piece of spectral data—chemical shift, integration, multiplicity, and coupling constants—must converge to support the proposed structure. By following a rigorous experimental protocol, researchers can reliably obtain high-fidelity spectra, enabling confident structural confirmation essential for advancing research and development objectives.

References

-

Quora. (2021). How is the structure of ethyl ethanoate consistent with the NMR spectrum? [Online]. Available at: [Link]

-

Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. [Online]. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Online]. Available at: [Link]

-

Brown, W. P. (2025). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Doc Brown's Chemistry. [Online]. Available at: [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin-Madison. [Online]. Available at: [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Online]. Available at: [Link]

-

Encinas, M. V., Lissi, E. A., & Scaiano, J. C. (1980). Photochemistry of alkyl esters of benzoylformic acid. Canadian Journal of Chemistry, 58(22), 2416-2421. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2014). Coupling Constants. [Online]. Available at: [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shifts. [Online]. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. askthenerd.com [askthenerd.com]

- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2,4-dichlorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division